![molecular formula C8H16N2 B1299054 内型-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺 CAS No. 87571-88-8](/img/structure/B1299054.png)

内型-8-甲基-8-氮杂双环[3.2.1]辛烷-3-胺

描述

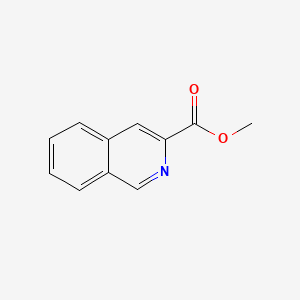

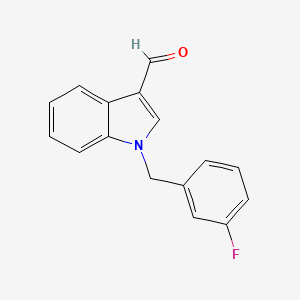

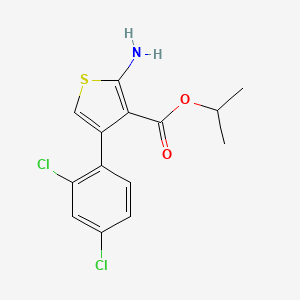

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine is a chemical compound with the molecular formula C8H16N2 . It is also known by other names such as 3-Aminotropane and 3-alpha-aminotropane . The compound has a molecular weight of 140.23 g/mol .

Synthesis Analysis

The synthesis of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has been a subject of research due to its biological activities . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis

The molecular structure of endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine consists of 27 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine has a molecular weight of 140.23 g/mol . It has a hydrogen bond donor count of 1 . The compound has a XLogP3-AA value of 0.5, indicating its lipophilicity .科学研究应用

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Enantioselective Construction

Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .

Asymmetric 1,3-Dipolar Cycloadditions

The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Switch of Exo/Endo-Selectivity

A switch of exo/endo-selectivity was observed depending on the diazo substrates .

作用机制

Target of Action

The compound, endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, is structurally related to the family of tropane alkaloids . Tropane alkaloids are known to interact with a variety of targets in the body, including various neurotransmitter receptors and transporters.

Mode of Action

Tropane alkaloids typically exert their effects by binding to and modulating the activity of their target proteins .

Biochemical Pathways

Tropane alkaloids are known to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and serotonergic systems . These systems play crucial roles in numerous physiological processes, including mood regulation, memory, and motor control.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine .

Result of Action

Based on its structural similarity to tropane alkaloids, it may have a wide array of biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .

属性

IUPAC Name |

(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-10-7-2-3-8(10)5-6(9)4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGMRAKQWLKWMH-IEESLHIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)